REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:11]=[CH:10][C:8]([OH:9])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].C([O-])([O-])=O.[K+].[K+].[I-].[Na+].Cl[CH:21]([CH3:26])[C:22]([O:24][CH3:25])=[O:23]>CC(C)=O>[CH3:25][O:24][C:22](=[O:23])[CH:21]([O:9][C:8]1[CH:10]=[CH:11][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1)[CH3:26] |f:1.2.3,4.5|
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Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=C(O)C=C1
|
Name
|
|
Quantity
|
540 kg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 80 hours
|
Duration
|
80 h
|
Type
|
DISTILLATION
|
Details
|
The acetone was distilled off
|
Type
|
ADDITION
|
Details
|
water (3 L) was added
|
Type
|
EXTRACTION
|
Details
|
Crude 8 was extracted into chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
ADDITION
|
Details
|
hexane (750 ml) was added
|
Type
|
FILTRATION
|
Details
|
The solids were then filtered
|
Type
|
CUSTOM
|
Details
|
recrystallised in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)OC1=CC=C(C=C1)NC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 40.4% | |
YIELD: CALCULATEDPERCENTYIELD | 27257.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |